2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(p-tolyl)acetamide
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Overview
Description
2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(p-tolyl)acetamide is a synthetic organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. This compound is characterized by its complex structure, which includes a pyrazolo[1,5-a]pyrimidine core, a thioether linkage, and an acetamide group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(p-tolyl)acetamide typically involves multiple steps:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step often starts with the cyclization of appropriate precursors, such as 3-aminopyrazole and β-diketones, under acidic or basic conditions to form the pyrazolo[1,5-a]pyrimidine ring system.
Thioether Formation:
Acetamide Introduction: The final step involves the acylation of the thioether intermediate with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the acetamide group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine, chlorosulfonic acid, or nitrating mixtures.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated, sulfonated, or nitrated derivatives.
Scientific Research Applications
2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(p-tolyl)acetamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule, including anti-inflammatory and anticancer properties.
Medicine: Studied for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(p-tolyl)acetamide is not fully elucidated but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it could inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
2-Phenylpyrazolo[1,5-a]pyrimidin-7-one: Known for its anti-inflammatory properties.
2-(4-Methoxyphenyl)pyrazolo[4,3-d]pyrimidin-7-one: A potent and selective human A3 adenosine receptor antagonist.
Uniqueness
2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(p-tolyl)acetamide stands out due to its unique combination of structural features, including the thioether linkage and the acetamide group, which may confer distinct biological activities and chemical reactivity compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(4-methylphenyl)-2-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4OS/c1-15-8-10-18(11-9-15)25-20(27)14-28-21-12-16(2)24-22-19(13-23-26(21)22)17-6-4-3-5-7-17/h3-13H,14H2,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGJQURZMDRRXBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=CC(=NC3=C(C=NN23)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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